molecular formula C19H20N6O B2839282 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171353-05-1

4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2839282
CAS No.: 1171353-05-1
M. Wt: 348.41
InChI Key: RONBZAMFROAFJV-UHFFFAOYSA-N
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Description

The compound “4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” is a complex organic molecule that features multiple functional groups, including pyrazole, pyrimidine, piperazine, and a methanone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.

    Synthesis of the pyrimidine ring: This might involve the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of pyrazole and pyrimidine rings: This step could involve a nucleophilic substitution reaction.

    Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Final coupling with o-tolylmethanone: This step might involve a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanone moiety.

    Reduction: Reduction reactions could target the pyrazole or pyrimidine rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. The compound might interact with enzymes or receptors, modulating their activity. The pyrazole and pyrimidine rings are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methanone
  • (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone

Uniqueness

The unique combination of functional groups in “4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)” might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2-methylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-11-9-23(10-12-24)17-13-18(21-14-20-17)25-8-4-7-22-25/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONBZAMFROAFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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